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Compound of Interest

Compound Name: Disperse Orange 44

Cat. No.: B3418293 Get Quote

Introduction: Disperse Orange 44 is a monoazo dye used in the textile industry for dyeing

polyester fibers.[1] A thorough understanding of its spectroscopic properties is essential for

quality control, analytical identification, and research into its photophysical behavior and

degradation pathways. This guide provides a detailed overview of the expected Ultraviolet-

Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR)

spectroscopic data for Disperse Orange 44, based on its chemical structure. While specific

experimental spectra for this dye are not widely published, this document outlines the standard

methodologies for data acquisition and presents predicted data based on well-established

spectroscopic principles.

Chemical Structure: Disperse Orange 44 has the chemical formula C₁₈H₁₅ClN₆O₂ and the

following structure: 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-

cyanoethyl)anilino]propanenitrile.[2][3] The key structural features include a substituted

azobenzene core, a nitro group (NO₂), a chloro (Cl) group, two cyanoethyl groups (-

CH₂CH₂C≡N), and aromatic rings. These features dictate its characteristic spectroscopic

fingerprint.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to analyze the electronic transitions within a molecule, which are

responsible for its color. Azo dyes like Disperse Orange 44 exhibit strong absorption in the

visible region due to the extensive π-conjugation across the azobenzene system, which is
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enhanced by electron-donating (the tertiary amine) and electron-withdrawing (nitro and chloro)

groups.[4]

Experimental Protocol
A typical procedure for obtaining the UV-Vis absorption spectrum of a dye is as follows:

Solvent Selection: Choose a spectral grade solvent in which the dye is soluble and that is

transparent in the wavelength range of interest (typically 250-700 nm for azo dyes).[5]

Common solvents include methanol, ethanol, or dimethylformamide (DMF).

Solution Preparation: Prepare a stock solution of Disperse Orange 44 of a known

concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 5 x 10⁻⁵ M) to

ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0).

[5]

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure

solvent to serve as a blank and a second cuvette with the dye solution.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

250 to 700 nm.[5] The wavelength of maximum absorbance (λmax) is the key parameter to

be determined.

Predicted UV-Vis Data
The extended conjugation of the azobenzene system, influenced by the auxochromic amino

group and the electron-withdrawing nitro group, is expected to result in a strong absorption

band in the visible region, giving the dye its orange color.

Parameter Predicted Value Corresponding Transition

λmax ~450 - 490 nm π → π*

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
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Experimental Protocol
For a solid powder sample like Disperse Orange 44, the KBr pellet method is common:

Sample Preparation: Mix approximately 1 mg of the finely ground dye with 100-200 mg of

dry, IR-grade potassium bromide (KBr).

Pellet Formation: Grind the mixture thoroughly to ensure homogeneity and press it into a

thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record

the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the

empty sample chamber or a pure KBr pellet should be recorded first for subtraction.

Predicted FTIR Data
The structure of Disperse Orange 44 contains several distinct functional groups that will give

rise to characteristic absorption bands in the IR spectrum.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2250 - 2240 C≡N Stretch Cyano (-C≡N)

~1600 - 1585 N=N Stretch Azo (-N=N-)

~1530 - 1500 & 1350 - 1300
Asymmetric & Symmetric NO₂

Stretch
Nitro (-NO₂)

~1600 - 1450 C=C Stretch Aromatic Ring

~1360 - 1250 C-N Stretch Aromatic Amine

~850 - 550 C-Cl Stretch Aryl Halide (-Cl)

~3100 - 3000 C-H Stretch Aromatic C-H

~2950 - 2850 C-H Stretch Aliphatic C-H (-CH₂-)

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR

provides information about the carbon skeleton.

Experimental Protocol
Solvent Selection: Dissolve 5-20 mg of Disperse Orange 44 in approximately 0.6-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solvent must completely

dissolve the sample.

Sample Preparation: Transfer the solution into a 5 mm NMR tube. Ensure the solution is free

of particulate matter.

Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking

onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity,

and acquiring the spectra. ¹³C NMR generally requires a higher sample concentration or a

longer acquisition time than ¹H NMR.

Predicted ¹H NMR Data
The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons.

Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like

tetramethylsilane (TMS).

Predicted Chemical
Shift (δ, ppm)

Multiplicity Number of Protons Assignment

8.0 - 8.5 Multiplet 3H

Protons on the nitro-

and chloro-substituted

aromatic ring

6.8 - 7.8 Multiplet 4H

Protons on the amine-

substituted aromatic

ring

3.6 - 4.0 Triplet 4H -N-CH₂-CH₂-CN

2.7 - 3.1 Triplet 4H -N-CH₂-CH₂-CN
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Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Predicted Chemical Shift
(δ, ppm)

Carbon Type Assignment

145 - 155 Aromatic
Aromatic carbons attached to

N atoms

130 - 145 Aromatic
Aromatic carbon attached to Cl

and NO₂

115 - 130 Aromatic Aromatic C-H carbons

117 - 120 Nitrile C≡N

45 - 55 Aliphatic -N-CH₂-CH₂-CN

15 - 25 Aliphatic -N-CH₂-CH₂-CN

Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a dye like Disperse Orange 44.
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Caption: Workflow for the spectroscopic analysis of Disperse Orange 44.

This comprehensive approach, combining UV-Vis, FTIR, and NMR spectroscopy, allows for a

full characterization of the dye's electronic properties, functional group composition, and

detailed molecular structure, which is invaluable for researchers and drug development

professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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